6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a piperidinyl ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include the use of reagents such as cyclopropylamine, propan-2-yl chloride, and dihydropyrimidinone derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into new therapeutic strategies.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
6-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-ylmethoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A potent FXR agonist with lipid-modulating properties[_{{{CITATION{{{_2{Discovery of 6-(4-{5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl ....
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: Another FXR agonist used in the treatment of dyslipidemia[_{{{CITATION{{{_2{Discovery of 6-(4-{5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl ....
Uniqueness: 6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and potential applications across various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Biological Activity
6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C22H24N4O2 with a molecular weight of 376.5 g/mol. The compound's structure features a cyclopropyl group and a piperidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H24N4O2 |
Molecular Weight | 376.5 g/mol |
CAS Number | 2178770-97-1 |
Dihydropyrimidines like this compound exhibit a variety of mechanisms that contribute to their biological effects:
- Antimicrobial Activity : Studies indicate that dihydropyrimidine derivatives possess significant antibacterial and antifungal properties. They act by disrupting bacterial cell wall synthesis and inhibiting fungal growth.
- Antitumor Effects : Compounds in this class have shown potential in inhibiting cancer cell proliferation through apoptotic pathways and cell cycle arrest mechanisms. Research has highlighted the ability of these compounds to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which are pivotal in various inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate its efficacy in inhibiting bacterial growth.
Antitumor Activity
In vitro studies have reported that this compound shows significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the micromolar range, suggesting strong antitumor potential.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HeLa | 15.0 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties using various models. It has been shown to reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharide (LPS).
Case Studies
A recent study investigated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Another study focused on the compound's neuroprotective effects in models of neurodegenerative diseases. It demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis.
Properties
IUPAC Name |
6-cyclopropyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12(2)18-7-5-13(6-8-18)10-19-11-17-15(9-16(19)20)14-3-4-14/h9,11-14H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGSIJJYAZKCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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